5-Amino-2-chloro-4-fluorophenol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and nucleophilic substitution. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol is achieved through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Similarly, the synthesis of a novel fluorinated diamine monomer is performed by a nucleophilic chloro-displacement reaction followed by the reduction of the intermediate dinitro compound . These methods suggest that the synthesis of 5-Amino-2-chloro-4-fluorophenol could potentially be carried out through similar reactions, utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a saliciline derivative is determined using single-crystal X-ray diffraction, revealing a planar conformation and stabilization through weak intermolecular interactions . This implies that 5-Amino-2-chloro-4-fluorophenol may also exhibit a planar structure and could form similar intermolecular interactions, which could be confirmed through analogous structural analysis.
Chemical Reactions Analysis
The chemical reactions of related compounds involve coordination with metal ions and intramolecular cyclization. The study of metal complexes of a synthesized ligand shows coordination via OH groups and the azomethine nitrogen atom . Another synthesis method allows for the formation of 3-amino-5-fluoroalkylfurans through cyclization of fluorovinamides . These findings suggest that 5-Amino-2-chloro-4-fluorophenol could also participate in coordination chemistry and cyclization reactions, depending on the reaction partners and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include solubility, thermal stability, and optical transparency. Polyimides based on a fluorinated diamine monomer exhibit high solubility in organic solvents, high glass transition temperatures, and good mechanical properties . These properties indicate that 5-Amino-2-chloro-4-fluorophenol may also display similar solubility and stability characteristics, which could be advantageous for various applications.
Scientific Research Applications
Intermolecular Interactions in Derivatives of 1,2,4-Triazoles :
- Research by Shukla et al. (2014) on 1,2,4-triazole derivatives, which are biologically active compounds, revealed significant insights into their intermolecular interactions, including those involving fluorine and chlorine atoms. Such interactions are crucial in understanding the molecular behavior of compounds like 5-Amino-2-chloro-4-fluorophenol in various environments (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Electrophilic Amination and Fluorine Removal :
- Bombek et al. (2004) investigated the electrophilic amination of fluorophenols, which demonstrated the potential for complete removal of the fluorine atom in certain chemical processes. This study could have implications for the manipulation of fluorophenol derivatives, including 5-Amino-2-chloro-4-fluorophenol (Bombek, Požgan, Kočevar, & Polanc, 2004).
Quantum Chemical Studies on Molecular Geometry :
- Satheeshkumar et al. (2017) conducted quantum chemical studies on compounds with structures similar to 5-Amino-2-chloro-4-fluorophenol, providing insights into their molecular geometry, chemical reactivity, and molecular electrostatic potential. Such studies are vital for understanding the chemical properties and potential applications of 5-Amino-2-chloro-4-fluorophenol (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Sonochemical Degradation of Aromatic Organic Pollutants :
- Research by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound in the mineralization of various chlorophenols and fluorophenols, demonstrating the potential of such techniques in environmental remediation. The study’s findings could be relevant to the degradation or transformation of 5-Amino-2-chloro-4-fluorophenol in environmental applications (Goskonda, Catallo, & Junk, 2002).
- Biology**:
- Cheng et al. (2020) discussed advances in the design and synthesis of fluorescent amino acids, highlighting their use in creating fluorescent macromolecules for biological studies. This research area is relevant for understanding how 5-Amino-2-chloro-4-fluorophenol could be utilized in the development of novel fluorescent compounds for biological applications (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Fluorinated Amino Acid Probes for Biological Studies :
- Summerer et al. (2006) reported on the biosynthetic incorporation of a fluorescent amino acid into proteins, which could be used for studying protein structure and dynamics. This research provides insights into the potential applications of 5-Amino-2-chloro-4-fluorophenol derivatives in protein research and molecular biology (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Chlorogenic Acid and Its Biological Properties :
- Although not directly related to 5-Amino-2-chloro-4-fluorophenol, research by Naveed et al. (2018) on chlorogenic acid, another phenolic compound, provides insights into the diverse biological and pharmacological effects of phenolic acids. This study might offer a broader understanding of the potential biological activities of phenolic compounds similar to 5-Amino-2-chloro-4-fluorophenol (Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Xiaohui, 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust, mist, vapors, or spray, and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-amino-2-chloro-4-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLCOLNTRPSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233461 | |
Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chloro-4-fluorophenol | |
CAS RN |
84478-72-8 | |
Record name | 5-Amino-2-chloro-4-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84478-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 5-amino-2-chloro-4-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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